

In-Depth Spectroscopic Analysis of Febuxostat Amide Impurity: A Technical Guide

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Compound of Interest

Compound Name: Febuxostat amide impurity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of a known impurity of Febuxostat, the **Febuxostat amide impurity**, chemically identified as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. Understanding the analytical profile of such impurities is critical for drug quality, safety, and regulatory compliance. This document details the methodologies for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting key data in a structured format for ease of reference.

Introduction to Febuxostat and its Amide Impurity

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout. During its synthesis and storage, various impurities can arise. The **Febuxostat amide impurity** is a process-related impurity that can be formed during the synthesis of Febuxostat.^[1] Its chemical structure is characterized by the hydrolysis of the nitrile group on the phenyl ring of Febuxostat to a primary amide.

Chemical Structure:

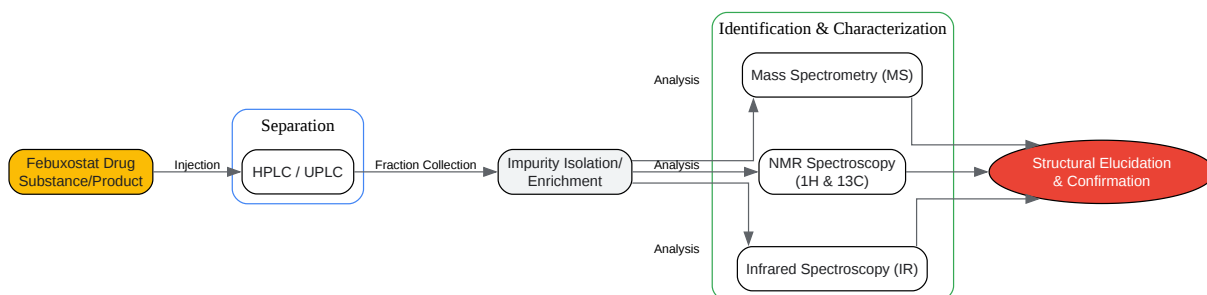
- Febuxostat: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
- **Febuxostat Amide Impurity:** 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Molecular Information:

Property	Febuxostat Amide Impurity
Chemical Name	2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₄ S
Molecular Weight	334.39 g/mol
CAS Number	1239233-86-3

Analytical Workflow

The identification and characterization of the **Febuxostat amide impurity** involve a multi-step analytical workflow. This typically begins with separation of the impurity from the active pharmaceutical ingredient (API) using chromatographic techniques, followed by spectroscopic analysis for structural elucidation and confirmation.



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Caption: Analytical workflow for the separation and identification of **Febuxostat amide impurity**.

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the **Febuxostat amide impurity**. The following sections provide a summary of the expected data from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. Both ^1H and ^{13}C NMR are used to provide detailed information about the carbon-hydrogen framework of the **Febuxostat amide impurity**.

Experimental Protocol (^1H and ^{13}C NMR):

- Instrument: Bruker AVANCE-II 300 MHz FT NMR spectrometer or equivalent.[\[1\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform (CDCl_3).[\[1\]](#)
- Reference: Tetramethylsilane (TMS) at 0 ppm.[\[1\]](#)
- Sample Preparation: A sufficient amount of the isolated impurity is dissolved in the deuterated solvent.

^1H NMR Spectral Data (Predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~8.0-8.2	m	2H	Aromatic CH & -CONH ₂
~7.5-7.7	m	2H	Aromatic CH & -CONH ₂
~7.1	d	1H	Aromatic CH
~3.9	d	2H	-OCH ₂ -
~2.6	s	3H	Thiazole -CH ₃
~2.1	m	1H	-CH(CH ₃) ₂
~1.0	d	6H	-CH(CH ₃) ₂

¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ , ppm)	Assignment
~168	-CONH ₂
~162	-COOH
~160	Aromatic C-O
~155	Thiazole C2
~148	Thiazole C4
~132	Aromatic CH
~128	Aromatic C-CONH ₂
~125	Thiazole C5
~124	Aromatic C-C(thiazole)
~115	Aromatic CH
~75	-OCH ₂ -
~28	-CH(CH ₃) ₂
~19	-CH(CH ₃) ₂
~15	Thiazole -CH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructures.

Experimental Protocol (LC-MS):

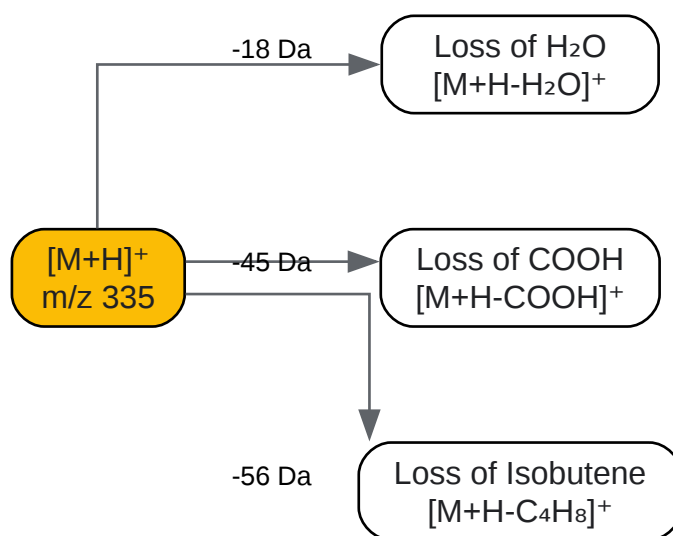
- Instrument: HP-5989A LC-MS spectrometer or a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI is typically used.

- Analysis: The analysis provides the exact mass of the molecular ion, which can be used to confirm the molecular formula.

Mass Spectral Data:

m/z	Interpretation
335.10	$[M+H]^+$ (Calculated for $C_{16}H_{19}N_2O_4S^+$: 335.1066)
357.08	$[M+Na]^+$ (Calculated for $C_{16}H_{18}N_2O_4SNa^+$: 357.0885)

Fragmentation Pathway: The fragmentation of the **Febuxostat amide impurity** in the mass spectrometer can provide valuable structural information. The logical relationship between the parent ion and its fragments is crucial for confirming the structure.



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Caption: Predicted major fragmentation pathways for the **Febuxostat amide impurity** in MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (FT-IR):

- Instrument: Perkin-Elmer 1650 FT-IR spectrophotometer or equivalent.[1]
- Sample Preparation: The solid sample is dispersed in potassium bromide (KBr) and pressed into a disk.[1]

IR Spectral Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium	N-H stretching (amide)
3300-2500	Broad	O-H stretching (carboxylic acid)
~1700	Strong	C=O stretching (carboxylic acid)
~1660	Strong	C=O stretching (amide I band)
~1600	Medium	N-H bending (amide II band) & C=C stretching (aromatic)
~1580	Medium	C=N stretching (thiazole)
~1250	Strong	C-O stretching (ether)

Conclusion

The spectroscopic analysis of the **Febuxostat amide impurity** using NMR, MS, and IR provides a comprehensive and unambiguous structural confirmation. The data presented in this guide serves as a valuable resource for researchers, analytical scientists, and quality control professionals involved in the development, manufacturing, and regulation of Febuxostat. The detailed experimental protocols and tabulated spectral data facilitate the identification and characterization of this impurity, ensuring the quality and safety of the final drug product. Commercial reference standards for **Febuxostat amide impurity** are available and often come with a detailed Certificate of Analysis containing this spectroscopic data.[2][3]

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